4-Methoxy-1,3-dimethyl-1H-indole
Overview
Description
4-Methoxy-1,3-dimethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of methoxy and methyl groups to the indole structure can modify its chemical and biological properties, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the methylation of 4-methoxyindole using methyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of 4-Methoxy-1,3-dimethyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1,3-dimethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding indoline derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Scientific Research Applications
4-Methoxy-1,3-dimethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-1,3-dimethyl-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyindole
- 1,3-Dimethylindole
- 4-Methoxy-1-methylindole
Uniqueness
4-Methoxy-1,3-dimethyl-1H-indole is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-1,3-dimethylindole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-7-12(2)9-5-4-6-10(13-3)11(8)9/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIFWQZGUMLSQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=C1C(=CC=C2)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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